molecular formula C19H26ClN5O3 B13546396 2-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride

2-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride

Cat. No.: B13546396
M. Wt: 407.9 g/mol
InChI Key: ZTONVDZFNGDRGE-IDVLALEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic architecture, combining a (3S,4R)-configured pyrrolidine ring with a 4-methoxyphenyl substituent, linked via a 2-oxoethyl group to a 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one core . The hydrochloride salt form enhances solubility, a common strategy to improve bioavailability in drug development .

Properties

Molecular Formula

C19H26ClN5O3

Molecular Weight

407.9 g/mol

IUPAC Name

2-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride

InChI

InChI=1S/C19H25N5O3.ClH/c1-27-14-7-5-13(6-8-14)15-10-22(11-16(15)20)18(25)12-24-19(26)23-9-3-2-4-17(23)21-24;/h5-8,15-16H,2-4,9-12,20H2,1H3;1H/t15-,16+;/m0./s1

InChI Key

ZTONVDZFNGDRGE-IDVLALEDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N)C(=O)CN3C(=O)N4CCCCC4=N3.Cl

Canonical SMILES

COC1=CC=C(C=C1)C2CN(CC2N)C(=O)CN3C(=O)N4CCCCC4=N3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate biological pathways and mechanisms .

Medicine

Medically, this compound shows promise as a therapeutic agent due to its potential to interact with specific molecular targets. Research is ongoing to explore its efficacy in treating various diseases .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of 2-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Table 1: Comparison of Pyrrolidine Derivatives

Compound Core Structure Key Substituents Stereochemistry
Target Compound Triazolo[4,3-a]pyridinone 4-Methoxyphenyl, 2-oxoethyl (3S,4R)
1a/1b () 1,2,4-Oxadiazole Phenylethyl (3R) or (3S)
Compound 13 (Evid. 2) Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, chlorophenyl Not specified

Triazolo-Pyridine Analogues

Triazolo-pyridine derivatives are noted for their diverse pharmacological activities, including kinase inhibition and antiviral effects:

  • Intermediate 26 (): A triazolo[4,3-a]pyridine benzoic acid derivative with a fluorine substituent. The fluorine atom may enhance membrane permeability compared to the target compound’s methoxy group, though both substituents influence electronic properties .
  • Compound 6 (): Features a triazolo-thiadiazinone fused to a pyrrolo-thiazolo-pyrimidine.

Table 2: Triazolo-Pyridine Derivatives

Compound Core Structure Key Functional Groups Pharmacological Notes
Target Compound Tetrahydro-triazolo-pyridinone 4-Methoxyphenyl, amine Potential CNS activity
Intermediate 26 Triazolo-pyridine benzoic acid Fluoro, pentyloxy Improved lipophilicity
Compound 6 (Evid. 3) Triazolo-thiadiazinone Methoxyphenyl, thiadiazinone Antiviral (inferred)

Methoxyphenyl-Containing Compounds

The 4-methoxyphenyl group is a recurring motif in compounds with optimized solubility and target affinity:

  • Compound 12 (): Integrates a methoxyphenyl group into a pyridinamine scaffold. The meta-substitution pattern contrasts with the target compound’s para-methoxy group, which may alter steric interactions .
  • AZD5153 (): A bivalent BET inhibitor with a triazolopyridazine core.

Methodological Considerations for Similarity Assessment

  • Tanimoto Coefficient : As in , fingerprint-based similarity analysis could quantify structural overlap between the target compound and analogs like Intermediate 26, with >60% similarity suggesting conserved pharmacophores .
  • Dissimilarity Metrics : Compounds with divergent cores (e.g., triazolo-pyridine vs. oxadiazole) may exhibit dissimilar bioactivity profiles despite shared substituents, underscoring the need for multi-parameter comparisons () .

Biological Activity

The compound 2-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one; hydrochloride is a novel chemical entity that has garnered interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolidine ring and a triazolopyridine moiety. Its molecular formula is C16H22ClN5O2C_{16}H_{22}ClN_5O_2 with a molecular weight of approximately 353.84 g/mol. The presence of the methoxyphenyl group contributes to its lipophilicity and biological interactions.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown promising results as an inhibitor of ornithine aminotransferase (OAT), which is implicated in metabolic pathways associated with cancer cell proliferation. Inhibition of OAT can lead to reduced levels of proline and glutamate, key metabolites in tumor metabolism .
  • Antitumor Activity : In vivo studies have demonstrated that the compound exhibits significant antitumor effects in models of hepatocellular carcinoma (HCC). The inhibition of OAT leads to metabolic reprogramming that suppresses tumor growth and reduces α-fetoprotein (AFP) levels, a biomarker for HCC .
  • Modulation of Signaling Pathways : The compound may modulate signaling pathways involved in cell migration and proliferation. For instance, it has been shown to affect autotaxin activity, which is crucial for lysophosphatidic acid (LPA) signaling in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionStrong inhibitor of ornithine aminotransferase
Antitumor EfficacySignificant reduction in tumor growth in HCC models
Modulation of Cell MigrationAffects autotaxin activity leading to reduced cell migration

Case Studies

  • Hepatocellular Carcinoma Model :
    • A study conducted on mice with induced HCC showed that administration of the compound led to a marked decrease in tumor size and weight compared to controls. The mechanism was attributed to the inhibition of OAT and subsequent metabolic changes that hindered tumor growth .
  • In Vitro Studies :
    • In vitro experiments demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines by inducing apoptosis and altering metabolic pathways related to amino acid metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.